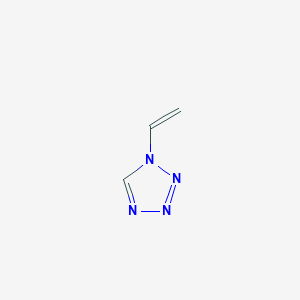

1-Ethenyl-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a ring made of four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and their utility in various chemical reactions due to the high nitrogen content. Although the provided papers do not directly discuss 1-Ethenyl-1H-tetrazole, they do provide insights into the chemistry of tetrazole derivatives and related compounds.

Synthesis Analysis

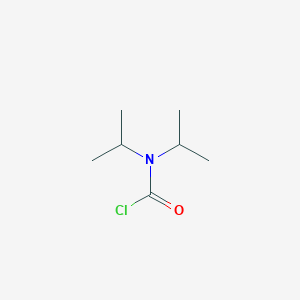

The synthesis of tetrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of tetrasubstituted tetraphenylethenes involves Ullmann etherification and McMurry coupling reactions . Similarly, the synthesis of tetrazoles bearing 2,2-bis(trimethylsilyl)ethenyl groups is achieved through a one-pot Ugi four-component condensation reaction, which is a versatile method for constructing a wide array of compounds, including tetrazoles . This method is advantageous due to its simplicity, room temperature conditions, and the use of catalytic amounts of MgBr2·2Et2O.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be quite diverse, with various substituents influencing the overall geometry and properties of the compound. For example, the crystal structure of triphenyl(5-mercapto-1-phenyl-1,2,3,4-tetrazolato)tin(IV) shows a distorted tetrahedral coordination polyhedron around the tin atom, coordinated to three phenyl groups and a tetrazole via a deprotonated -SH group . This highlights the ability of tetrazoles to participate in coordination chemistry, forming stable complexes with metals.

Chemical Reactions Analysis

Tetrazoles are reactive species that can participate in a variety of chemical reactions. The papers provided do not detail reactions of 1-Ethenyl-1H-tetrazole specifically, but they do describe reactions involving tetrazole derivatives. For instance, the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives involves acid-catalyzed decomposition of diaryl diazomethane, which is prepared by oxidation of hydrazone . This indicates that tetrazole derivatives can be synthesized and manipulated through a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the electrochemical properties of tetrasubstituted tetraphenylethenes have been investigated, revealing that different substituents can lead to single or two-electron processes during oxidation . The solubility and the ability to form hydrogen bonding networks are also affected by the nature of the substituents, as seen in the synthesis of various tetraphenylethene derivatives with different amide groups .

Applications De Recherche Scientifique

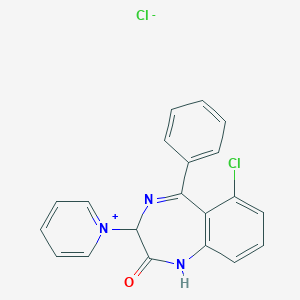

Multicomponent Reactions and Drug Design

Tetrazole derivatives, including those related to 1-Ethenyl-1H-tetrazole, play a significant role in medicinal chemistry and drug design due to their bioisosterism to carboxylic acids and amides, metabolic stability, and beneficial physicochemical properties. Multicomponent reactions (MCRs) provide a convergent route to access various tetrazole scaffolds, offering novelty, diversity, and complexity. This approach is crucial for understanding the chemical behavior, binding modes, and structural biology of tetrazole-containing compounds, which are elements in more than 20 FDA-approved drugs (Neochoritis, Zhao, & Dömling, 2019).

Electrochemical Properties

Research into the electrochemical properties of tetrasubstituted ethenes, including tetraphenylethenes which can be structurally related to 1-Ethenyl-1H-tetrazole derivatives, highlights the potential of these compounds in developing materials with specific electronic characteristics. Investigations by cyclic voltammetry reveal how substituents influence the electron processes and solvency-related behaviors of these compounds (Schreivogel et al., 2006).

Synthesis and Application in Polymers

The alkylation of 1H-tetrazole leads to precursors for derivatives like 2-ethenyl-2H-tetrazole, which are valuable for preparing novel polymeric and monomeric materials. This synthesis approach demonstrates the versatility of tetrazole derivatives in materials science, providing a pathway to innovative materials with potential applications in various technologies (Egorov, Ishchenko, & Alikberov, 2020).

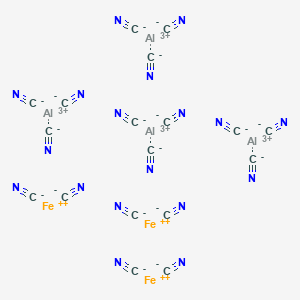

Coordination Chemistry

The structurally characterized transition metal complexes of bis(tetrazol-5-yl)ethene derivatives, including those related to 1-Ethenyl-1H-tetrazole, are of interest in coordination chemistry. Such complexes offer insights into the design of materials with unique properties, such as specific coordination geometries and potential applications in catalysis, magnetic materials, and luminescent markers (Hu, 2008).

Environmental Applications

The environmentally benign synthesis of tetrazole derivatives, utilizing water as a solvent, showcases the potential for green chemistry approaches in the synthesis of complex organic compounds. Such methodologies are crucial for reducing the environmental impact of chemical synthesis, aligning with sustainability goals in scientific research (Yu-zhen, 2007).

Safety And Hazards

1-Ethenyl-1H-tetrazole presents an extreme risk of explosion by shock, friction, fire, or other sources of ignition . It reacts violently with strong oxidizers and can react exothermically with reducing agents . Heating or burning releases toxic and corrosive nitrogen oxides, carbon monoxide, carbon dioxide .

Orientations Futures

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles, including 1-Ethenyl-1H-tetrazole . Researchers are still working to develop more efficient and ecofriendly methods for their synthesis . These compounds are being actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals .

Propriétés

IUPAC Name |

1-ethenyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c1-2-7-3-4-5-6-7/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHYKUNBEOOKRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508963 |

Source

|

| Record name | 1-Ethenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethenyl-1H-tetrazole | |

CAS RN |

17578-18-6 |

Source

|

| Record name | 1-Ethenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)